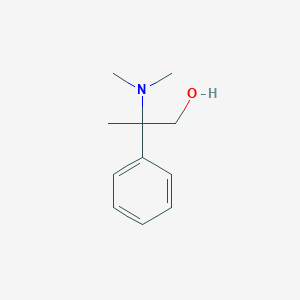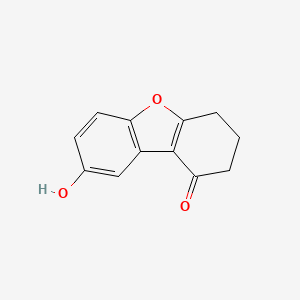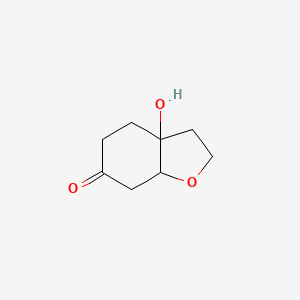
2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) is a chemical compound with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . It is known for its unique structure, which includes a hydrazine group and a carboxylic acid ester group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) typically involves the reaction of hydrazine with a suitable carboxylic acid derivative. One common method is the esterification of 1,2-hydrazinedicarboxylic acid with tert-butyl alcohol under acidic conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol group. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new compounds. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine derivatives, while reduction can produce alcohols.
Scientific Research Applications
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) involves its interaction with molecular targets through its hydrazine and ester functional groups. These interactions can lead to the inhibition of specific enzymes or the formation of covalent bonds with target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) can be compared with other hydrazine derivatives and carboxylic acid esters. Similar compounds include:
1,2-Hydrazinedicarboxylic acid: Lacks the ester group and has different reactivity and applications.
1,2-Hydrazinedicarboxylic acid, diethyl ester: Contains two ester groups, which may alter its chemical properties and reactivity.
Hydrazinecarboxylic acid derivatives: These compounds have varying substituents on the hydrazine and carboxylic acid groups, leading to different chemical behaviors and applications.
Properties
CAS No. |
256640-13-8 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino]carbamic acid |
InChI |
InChI=1S/C6H12N2O4/c1-6(2,3)12-5(11)8-7-4(9)10/h7H,1-3H3,(H,8,11)(H,9,10) |
InChI Key |
ARTBCTJQNQUNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)



![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)


![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)
